![molecular formula C13H18Cl3NO B1397501 4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-20-8](/img/structure/B1397501.png)
4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18Cl3NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . This compound plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Biologically Active Substances
Derivatives of 2,4-Dichlorophenoxyacetic acid, which is related to the compound , are widely used as biologically active substances. They have potential applications in developing anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
Chemical Synthesis
The compound and its derivatives may be used in various areas of chemical synthesis, as suggested by the experience of scientists working with similar compounds .
Molecular Docking Studies
These compounds may also be involved in molecular docking studies, which are crucial for drug design and development .
Material Science
There is potential for application in material science, although specific details were not provided in the search results .
Chromatography & Analytical
The compound could be used in chromatography and analytical methods within scientific research .
Advanced Research
properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKMIOGQRBVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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